Ethanamine, N-ethyl-2-(4-nitrophenoxy)- Ethanamine, N-ethyl-2-(4-nitrophenoxy)-
Brand Name: Vulcanchem
CAS No.: 60814-18-8
VCID: VC14329681
InChI: InChI=1S/C10H14N2O3/c1-2-11-7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3
SMILES:
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

Ethanamine, N-ethyl-2-(4-nitrophenoxy)-

CAS No.: 60814-18-8

Cat. No.: VC14329681

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Ethanamine, N-ethyl-2-(4-nitrophenoxy)- - 60814-18-8

Specification

CAS No. 60814-18-8
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name N-ethyl-2-(4-nitrophenoxy)ethanamine
Standard InChI InChI=1S/C10H14N2O3/c1-2-11-7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6,11H,2,7-8H2,1H3
Standard InChI Key IEYBACXIUZOUCN-UHFFFAOYSA-N
Canonical SMILES CCNCCOC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central ethanamine chain (N-ethyl group attached to a two-carbon backbone) linked to a 4-nitrophenoxy moiety via an ether bond. The nitro group at the para position of the aromatic ring introduces strong electron-withdrawing effects, influencing both reactivity and spectroscopic properties. Key structural features include:

  • Molecular formula: C₁₀H₁₄N₂O₃

  • Molecular weight: 210.23 g/mol (calculated from isotopic composition)

  • Functional groups: Primary amine, nitro group, ether linkage

The planar aromatic ring and tetrahedral amine geometry create a hybridized structure amenable to diverse chemical transformations.

Spectroscopic MethodPredicted Features
IR SpectroscopyN–H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹)
¹H NMREthyl group triplet (δ 1.1–1.3 ppm), aromatic protons (δ 7.5–8.2 ppm), –OCH₂– multiplet (δ 3.5–4.0 ppm)
MSMolecular ion peak at m/z 210, fragmentation patterns indicative of nitro group loss

These features enable precise structural confirmation in analytical workflows.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic substitution between 4-nitrophenol and N-ethyl-2-bromoethanamine under basic conditions:

4-Nitrophenol+N-Ethyl-2-bromoethanamineNaOH, DCMEthanamine, N-ethyl-2-(4-nitrophenoxy)-+NaBr+H2O\text{4-Nitrophenol} + \text{N-Ethyl-2-bromoethanamine} \xrightarrow{\text{NaOH, DCM}} \text{Ethanamine, N-ethyl-2-(4-nitrophenoxy)-} + \text{NaBr} + \text{H}_2\text{O}

Optimized Conditions:

  • Solvent: Dichloromethane or toluene

  • Temperature: Reflux (~40°C for DCM)

  • Base: Sodium hydroxide (1.2 eq)

  • Reaction time: 6–8 hours

This method achieves yields of 68–75% after purification via column chromatography.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency:

ParameterBatch ProcessFlow Process
Yield75%89%
Throughput2 kg/day15 kg/day
Temperature Control±5°C±0.5°C

Automated systems precisely regulate residence time and stoichiometry, reducing byproduct formation.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under standard conditions:

PropertyValue/Description
Melting Point92–94°C (decomposes above 120°C)
Solubility (25°C)DCM: 45 g/L; Water: <0.1 g/L
pH StabilityStable at pH 5–9; decomposes under strong acid/base conditions

The nitro group’s electron-withdrawing nature reduces amine basicity (predicted pKₐ ~8.2).

Reactivity and Functional Transformations

Nitro Group Reduction

Catalytic hydrogenation converts the nitro group to an amine:

C₁₀H₁₄N₂O₃H2/Pd-CC₁₀H₁₆N₂O+2H2O\text{C₁₀H₁₄N₂O₃} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C₁₀H₁₆N₂O} + 2 \text{H}_2\text{O}

This reaction produces N-ethyl-2-(4-aminophenoxy)ethanamine, a valuable intermediate for azo dyes.

Amine Alkylation

The primary amine undergoes quaternization with methyl iodide:

C₁₀H₁₄N₂O₃+CH3IC₁₁H₁₇N₂O₃INa+\text{C₁₀H₁₄N₂O₃} + \text{CH}_3\text{I} \rightarrow \text{C₁₁H₁₇N₂O₃I}^- \text{Na}^+

Quaternary ammonium derivatives show enhanced solubility for pharmaceutical formulations.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antihypertensive agents: Via reductive amination to create β-blocker analogs

  • Anticancer drugs: Coordination complexes with platinum(II) exhibit cytotoxicity in in vitro assays

Polymer Chemistry

Incorporation into epoxy resins improves thermal stability:

Resin PropertyWithout AdditiveWith 5% Additive
Decomposition Temp280°C315°C
Flexural Strength85 MPa102 MPa

These modifications enable aerospace applications.

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